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Compound of Interest

2-(3-Bromophenyl)-4,4,5,5-
Compound Name: )
tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1279262

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with the
molecular formula C12H16BBrO2, focusing on the prominent isomer 2-(3-
bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This document details its molecular
properties, structure, synthesis, and key applications in organic chemistry, particularly in the
realm of cross-coupling reactions.

Molecular Structure and Properties

The chemical formula C12H16BBrO2 most commonly refers to 2-(3-bromophenyl)-4,4,5,5-
tetramethyl-1,3,2-dioxaborolane. This compound is a member of the boronic ester family,
which are widely utilized as building blocks in organic synthesis. The structure consists of a
bromophenyl group attached to a pinacol boronic ester.

Synonyms: 1-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, 3-
Bromophenylboronic acid pinacol ester.[1]

The key physicochemical properties of 2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-
dioxaborolane are summarized in the table below for easy reference and comparison.
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Property Value Source
Molecular Formula C12H16BBrO2 [1112]
Molecular Weight 282.97 g/mol [1][2]

Monoisotopic Mass

282.04267 Da

[2]

White to off-white crystalline

Appearance sowder [1]
Melting Point 46 - 50 °C [1]
Purity =>98% (GC) [1]
CAS Number 594823-67-3 [1][2]

Experimental Protocols

Detailed methodologies for the synthesis and a key application of 2-(3-bromophenyl)-4,4,5,5-

tetramethyl-1,3,2-dioxaborolane are provided below.

This protocol is adapted from a standard procedure for the synthesis of similar arylboronic

esters.

Materials:

e 3-Bromophenylboronic acid

e Pinacol

» Acetonitrile (anhydrous)

e Round-bottom flask

o Magnetic stirrer

 Rotary evaporator

Procedure:
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e In a clean, dry round-bottom flask, suspend 3-bromophenylboronic acid in anhydrous
acetonitrile.

e Begin stirring the suspension at room temperature.

 To the stirring suspension, add pinacol (1.05 equivalents).

» Continue stirring the reaction mixture at room temperature. The reaction progress can be
monitored by Thin Layer Chromatography (TLC). The reaction is typically complete when a
clear solution is obtained.

¢ Once the reaction is complete, remove the solvent (acetonitrile) under reduced pressure
using a rotary evaporator.

e The resulting crude product, 2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane,
will be a solid. Further purification can be achieved by recrystallization if necessary.

Synthesis Workflow

3-Bromophenylboronic acid + | 1 . Solvent Removal
. Stir at Room Temperature .
Pinacol + (Rotary Evaporation)
Acetonitrile

2-(3-bromophenyl)-4,4,5,5-
tetramethyl-1,3,2-dioxaborolane

Click to download full resolution via product page

Synthesis Workflow Diagram

2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a key reagent in Suzuki-
Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] A general
protocol is outlined below.

Materials:
e 2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

e Aryl halide or triflate
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Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2)

Base (e.g., K2CO3, CsF)

Anhydrous solvent (e.g., Dioxane, Toluene)

Reaction vessel (e.g., Schlenk tube)

Inert atmosphere (Argon or Nitrogen)

Procedure:

To a dry reaction vessel, add 2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
(1.2 equivalents), the aryl halide or triflate (1.0 equivalent), and the base (2.0 equivalents).

Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst
(e.g., 0.05 equivalents).

Stir the reaction mixture at the desired temperature (typically 80-110 °C).

Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-
MS).

Upon completion, cool the reaction mixture to room temperature.

Perform an aqueous workup by diluting the mixture with an organic solvent (e.g., ethyl
acetate) and washing with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl
product.
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Suzuki-Miyaura Catalytic Cycle
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Suzuki-Miyaura Reaction Mechanism
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Potential Biological Significance and Applications

While 2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily a synthetic
intermediate, the "3-bromophenyl" moiety is found in various biologically active molecules. For
instance, a derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been
identified as a selective inhibitor of Aurora A kinase, a key regulator of cell division.[3][4][5]
Inhibition of Aurora A kinase can lead to cell cycle arrest and apoptosis, making it a target for
anticancer drug development.[3]

The diagram below illustrates a simplified signaling pathway involving Aurora A kinase and the
potential point of intervention by an inhibitor.

Simplified Aurora A Kinase Signaling Pathway
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Aurora A Kinase Signaling Pathway
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This highlights the potential for using 2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-
dioxaborolane as a scaffold in the synthesis of novel therapeutic agents for further
investigation in drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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